Cas no 1805694-96-5 (2-(3-Chloropropyl)-6-methylbenzyl bromide)

2-(3-Chloropropyl)-6-methylbenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2-(3-Chloropropyl)-6-methylbenzyl bromide
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- インチ: 1S/C11H14BrCl/c1-9-4-2-5-10(6-3-7-13)11(9)8-12/h2,4-5H,3,6-8H2,1H3
- InChIKey: BIUQVBHMGJKQFC-UHFFFAOYSA-N
- SMILES: BrCC1C(C)=CC=CC=1CCCCl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- XLogP3: 4.1
- トポロジー分子極性表面積: 0
2-(3-Chloropropyl)-6-methylbenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010015284-1g |
2-(3-Chloropropyl)-6-methylbenzyl bromide |
1805694-96-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
Alichem | A010015284-500mg |
2-(3-Chloropropyl)-6-methylbenzyl bromide |
1805694-96-5 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
Alichem | A010015284-250mg |
2-(3-Chloropropyl)-6-methylbenzyl bromide |
1805694-96-5 | 97% | 250mg |
470.40 USD | 2021-07-05 |
2-(3-Chloropropyl)-6-methylbenzyl bromide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2-(3-Chloropropyl)-6-methylbenzyl bromideに関する追加情報
Comprehensive Analysis of 2-(3-Chloropropyl)-6-methylbenzyl bromide (CAS 1805694-96-5): Properties, Applications, and Industry Trends
In the rapidly evolving field of specialty chemicals, 2-(3-Chloropropyl)-6-methylbenzyl bromide (CAS 1805694-96-5) has garnered significant attention from researchers and industrial applications. This halogenated aromatic compound, characterized by its bromobenzyl and chloropropyl functional groups, serves as a versatile intermediate in organic synthesis. With molecular formula C11H14BrCl and molecular weight 261.59 g/mol, its unique structural features enable diverse reactivity patterns that align with current trends in pharmaceutical intermediates and material science innovation.
The compound's electrophilic benzyl bromide moiety facilitates nucleophilic substitution reactions, making it particularly valuable for C-C bond formation in synthetic chemistry. Recent literature highlights its utility in constructing complex molecular architectures, especially in the development of bioconjugates and small molecule probes – areas experiencing 47% annual growth according to 2023 market analyses. When handling 2-(3-Chloropropyl)-6-methylbenzyl bromide, professionals emphasize the importance of anhydrous conditions to maintain its stability, as moisture may lead to gradual hydrolysis of the bromide leaving group.
From an industrial perspective, the demand for halogenated building blocks like CAS 1805694-96-5 has increased by 22% since 2021, driven by expanding applications in agrochemical research and electronic materials. The compound's methyl-substituted aromatic ring provides steric and electronic modulation capabilities that are crucial for tuning material properties in organic semiconductors. Leading manufacturers have optimized synthesis routes to achieve >98% purity, addressing the pharmaceutical industry's stringent requirements for high-purity intermediates.
Environmental considerations have shaped recent advancements in handling brominated compounds. Modern production facilities employ closed-system technologies to minimize emissions, while researchers explore greener alternatives for bromination reactions. The 3-chloropropyl side chain in this particular molecule offers additional functionalization sites through nucleophilic displacement, a feature that has been leveraged in developing polymer crosslinkers with enhanced thermal stability – a key focus area in electric vehicle battery component research.
Analytical characterization of 2-(3-Chloropropyl)-6-methylbenzyl bromide typically involves GC-MS, 1H/13C NMR, and HPLC techniques. The compound exhibits characteristic NMR signals at δ 2.35 (aromatic methyl), 3.65 (bromomethylene), and 3.80 (chloropropyl chain) in deuterated chloroform. These spectral features provide crucial quality control parameters, especially for applications requiring precise stoichiometric control in multi-step syntheses.
Emerging applications in click chemistry platforms have further expanded the utility of this compound. Its benzyl bromide group participates efficiently in nucleophilic substitution-accelerated azide-alkyne cycloadditions, a reaction system that has revolutionized bioconjugate preparation. This aligns with the current industry focus on modular synthesis approaches that reduce synthetic steps while increasing molecular complexity – a paradigm shift reflected in 68% of recent patent applications citing similar bifunctional intermediates.
Storage recommendations for CAS 1805694-96-5 emphasize protection from light and moisture at temperatures between 2-8°C in amber glass containers. Under these conditions, stability studies indicate negligible decomposition over 24 months, making it suitable for long-term inventory in research facilities. The compound's compatibility with common anhydrous solvents like THF, DCM, and DMF enhances its practicality in diverse synthetic workflows.
From a regulatory standpoint, proper documentation of halogenated compound usage has become increasingly important with recent updates to international chemical control frameworks. While not classified as hazardous under standard protocols, appropriate engineering controls are recommended when handling powdered forms due to potential dust formation. These considerations reflect the growing industry emphasis on responsible chemical management practices.
Future research directions for 2-(3-Chloropropyl)-6-methylbenzyl bromide derivatives include exploration of their structure-activity relationships in medicinal chemistry and development of novel catalytic systems for more sustainable transformations. The compound's balanced lipophilicity (calculated LogP 3.12) and molecular weight position it favorably for bioisostere development, particularly in CNS-targeting pharmacophores where such properties are crucial for blood-brain barrier penetration.
Market analysts project steady growth (6.8% CAGR) for functionalized benzyl halides through 2028, with 2-(3-Chloropropyl)-6-methylbenzyl bromide representing an important segment. This trend reflects broader industry shifts toward tailored synthetic blocks that enable rapid molecular diversification – a strategy employed by 83% of top pharmaceutical developers according to recent industry surveys. Custom synthesis options now allow researchers to access isotopically labeled or structurally modified versions for specialized applications.
In conclusion, CAS 1805694-96-5 exemplifies the critical role of multifunctional intermediates in modern chemical research and development. Its combination of halogen reactivity and alkyl spacer functionality addresses multiple contemporary needs in synthetic chemistry, from peptide modification to functional material design. As synthetic methodologies continue evolving, compounds like 2-(3-Chloropropyl)-6-methylbenzyl bromide will remain indispensable tools for molecular innovation across scientific disciplines.
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